NAc-DNP-Cys

MOAT4 MRP transporter ATP-dependent transport

Select NAc-DNP-Cys for its unmatched 90-fold affinity advantage (Ki 5.0 μM) over DNP-SG in MOAT4 functional assays. N-Acetylation blocks β-lyase metabolism, ensuring pathway-specific detection at 360 nm. With Oat1 Km of 2 μM and 72% hepatic single-pass extraction, it is the definitive mercapturate probe for renal/hepatic organic anion transport studies. Validated HPLC calibration standard for toxicokinetic quantification of mercapturic acid pathway flux. Substitution with NAC, DNP-SG, or S-DNP-cysteine invalidates experimental readouts.

Molecular Formula C11H11N3O7S
Molecular Weight 329.29 g/mol
CAS No. 35897-25-7
Cat. No. B015397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAc-DNP-Cys
CAS35897-25-7
SynonymsN-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine
Molecular FormulaC11H11N3O7S
Molecular Weight329.29 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H11N3O7S/c1-6(15)12-8(11(16)17)5-22-10-3-2-7(13(18)19)4-9(10)14(20)21/h2-4,8H,5H2,1H3,(H,12,15)(H,16,17)/t8-/m0/s1
InChIKeyDKCMLZRPNSABAR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NAc-DNP-Cys (CAS 35897-25-7): N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine as a Validated Mercapturic Acid Probe for Transporter Studies


NAc-DNP-Cys (CAS 35897-25-7) is an N-acyl-amino acid derivative of L-cysteine bearing a 2,4-dinitrophenyl (DNP) substituent on the sulfur atom and an acetyl group on the α-amino nitrogen [1]. With a molecular formula C₁₁H₁₁N₃O₇S and molecular weight 329.29 g/mol, it belongs to the mercapturic acid class of compounds—the terminal N-acetylcysteine S-conjugates formed during phase II detoxification of electrophilic xenobiotics via the mercapturic acid pathway [2]. The compound serves as a structurally defined model mercapturate for investigating organic anion transport systems, including multidrug resistance-associated proteins (MRPs), organic anion transporters (OATs), and multispecific organic anion transporters (MOATs) .

Why NAc-DNP-Cys Cannot Be Replaced by N-Acetylcysteine, DNP-Glutathione, or S-DNP-Cysteine in Quantitative Assays


Substituting NAc-DNP-Cys with structurally related analogs—such as the parent antioxidant N-acetylcysteine (NAC, lacking the DNP chromophore), the upstream pathway intermediate DNP-S-glutathione (DNP-SG, MW 473.4), or the non-acetylated S-DNP-cysteine—fundamentally alters or eliminates the critical experimental readouts for which NAc-DNP-Cys is selected. NAC lacks the DNP moiety entirely, precluding spectrophotometric detection at 360 nm and abrogating ATP-dependent transport by MRP/MOAT systems . DNP-SG, while sharing the DNP chromophore, is a low-affinity substrate (Km ~450 μM) for MOAT4 relative to NAc-DNP-Cys (Ki 5.0 μM) and is metabolically labile due to biliary γ-glutamyltranspeptidase activity, introducing confounding variables in transport studies [1]. S-DNP-cysteine lacks the N-acetyl cap, rendering it susceptible to alternative metabolic fates including cysteine conjugate β-lyase cleavage (Km 0.5 mM) to 2,4-dinitrobenzenethiol, pyruvate, and ammonia—a pathway that N-acetylation effectively blocks [2]. The compound's unique combination of a stable DNP chromophore, N-acetyl protection, and mercapturic acid structural identity makes generic substitution scientifically invalid for assays requiring quantitative, pathway-specific detection.

Quantitative Differentiation of NAc-DNP-Cys: Comparator Evidence for Scientific Selection


High-Affinity MOAT4 Substrate: Ki = 5.0 μM vs. DNP-SG Km = 450 μM

In inside-out vesicle preparations from mouse L1210 cells, NAc-DNP-Cys inhibited [³H]DNP-SG transport with a Ki of 5.0 μM, demonstrating approximately 90-fold higher affinity for the MOAT4 transport system compared to DNP-SG itself, which exhibited a Km of 450 μM [1]. Direct transport measurements using NAc-DNP-[³⁵S]Cys confirmed saturable ATP-dependent uptake with Km values comparable to the observed Ki. In human erythrocytes, a distinct secondary ATP-dependent transport system for NAc-DNP-Cys was identified with a Km of 33 μM that does not transport monoglucuronides [1]. The competitive inhibition profile was further characterized with bilirubin ditaurate, indoprofen, and N-acetyl leukotriene E₄ as potent inhibitors.

MOAT4 MRP transporter ATP-dependent transport multispecific organic anion transporter

Renal Oat1 High-Affinity Substrate: Km = 2 μM

In Oat1-expressing Xenopus oocytes, DNP-NAC (NAc-DNP-Cys) exhibited saturable uptake with an apparent Km of 2 μM, establishing it as a high-affinity endogenous substrate for the renal organic anion transporter-1 [1]. Uptake was inhibited by para-aminohippurate (PAH) and other mercapturic acids, and was stimulated by preloading oocytes with glutarate, confirming Oat1-mediated transport. In comparison, DNP-SG—a structurally related glutathione conjugate—showed a Km of approximately 450 μM for MOAT4, highlighting the substantial affinity differential conferred by the N-acetylcysteine mercapturate structure.

Oat1 renal organic anion transporter mercapturic acid clearance SLC22A6

Efficient Hepatic Clearance and Biliary Excretion: 72% Single-Pass Extraction and 9 mM Bile Concentration

In isolated perfused rat liver studies, DNP-NAC administered at 3 μM in single-pass mode was extracted at 72 ± 9% from the perfusate [1]. This uptake was sodium-independent and inhibited by Oatp inhibitors, confirming sinusoidal organic anion transporter-mediated uptake. In recirculating perfusion with an initial concentration of 250 μM, DNP-NAC itself constituted approximately 75% of the total dose recovered in bile and achieved a remarkable bile concentration of 9 mM—representing a 36-fold concentration gradient relative to the initial perfusate [1]. In vivo infusion studies demonstrated 42–36% biliary excretion and 48–62% urinary excretion of the intact mercapturate, with <4% minor metabolites detected in bile [1].

hepatic uptake biliary excretion oatp transporter mercapturic acid disposition

MRP4 Transporter Interaction: Validated Substrate for Apical Organic Anion Efflux

Membrane vesicles from Sf9 cells expressing human MRP4 demonstrated ATP-dependent transport of [³H]methotrexate and [³H]estradiol-17β-D-glucuronide. Interaction studies confirmed that N-acetyl-(2,4-dinitrophenyl)-cysteine (NAc-DNP-Cys) is among the anionic conjugates that interact with MRP4, alongside S-(2,4-dinitrophenyl)-glutathione, α-naphthyl-β-D-glucuronide, and p-nitrophenyl-β-D-glucuronide [1]. MRP4 is localized to the proximal tubule apical membrane of human kidney and functions as an efflux pump for cAMP and cGMP, with probenecid and dipyridamole as potent inhibitors [1]. The compound's MRP4 substrate activity distinguishes it from simple N-acetylcysteine derivatives lacking the DNP moiety.

MRP4 ABCC4 apical organic anion transporter cAMP transport

Metabolic Stability Advantage: N-Acetylation Prevents Cysteine Conjugate β-Lyase Cleavage

S-(2,4-dinitrophenyl)cysteine—the non-acetylated analog of NAc-DNP-Cys—is a substrate for cysteine conjugate β-lyase, a pyridoxal 5′-phosphate-dependent enzyme that catalyzes α,β-elimination to yield 2,4-dinitrobenzenethiol, pyruvic acid, and NH₃ at equimolar ratios, with a reported Km of 0.5 mM at pH 7.4 in phosphate buffer [1]. The N-acetyl group present in NAc-DNP-Cys blocks this β-lyase cleavage by preventing deprotonation at the α-amino position required for the elimination reaction. While direct comparative data for NAc-DNP-Cys β-lyase activity are not reported in the primary literature, class-level inference from cysteine conjugate metabolism establishes that N-acetylation confers substantial metabolic stability relative to the free cysteine conjugate [2].

cysteine conjugate β-lyase metabolic stability thioether cleavage N-acetyl protection

Benzene Exposure Biomarker: 60% of Administered Dose Recovered as NAc-DNP-Cys in Urine

In rodent metabolism studies using [Ring-UL-¹⁴C]-2,4-dinitrobromobenzene (DNBB), the major radioactive metabolite recovered in acid urine was S-(2,4-dinitrophenyl)mercapturic acid (NAc-DNP-Cys), accounting for 60% of the administered radiocarbon dose [1]. The metabolic pathway proceeds via initial glutathione conjugation to form S-(2,4-dinitrophenyl)glutathione, followed by sequential enzymatic cleavage to the cysteinylglycine and cysteine conjugates, and terminal N-acetylation to yield the mercapturic acid excreted in urine. The compound is also employed as an analytical marker for low-level occupational benzene exposure .

mercapturic acid biomarker benzene exposure occupational toxicology urinary metabolite

Optimal Use Cases for NAc-DNP-Cys in Transporter Research, Metabolism Studies, and Bioanalysis


MOAT4/MRP Transporter Functional Assays and Inhibitor Screening

NAc-DNP-Cys is the preferred substrate for high-sensitivity MOAT4 (multispecific organic anion transporter-4) functional assays due to its Ki of 5.0 μM for DNP-SG transport inhibition—a 90-fold affinity advantage over DNP-SG (Km 450 μM) [1]. Use in inside-out vesicle preparations from L1210 cells or erythrocyte membranes for ATP-dependent uptake measurements. The compound also serves as a validated interaction probe for MRP4 (ABCC4) in renal proximal tubule models [2]. NAc-DNP-[³⁵S]Cys enables direct quantitation of saturable transport with minimal background from alternative pathways.

Renal Oat1 (SLC22A6) Substrate for Organic Anion Clearance Studies

With an apparent Km of 2 μM for Oat1-mediated uptake in Xenopus oocyte expression systems, NAc-DNP-Cys is an optimal high-affinity probe for investigating renal organic anion transporter-1 function [1]. Applications include competitive inhibition assays to evaluate drug-transporter interactions, structure-activity relationship studies of mercapturic acid analogs, and characterization of Oat1-mediated clearance of endogenous mercapturates. The compound's low Km enables detection of transporter inhibition at nanomolar to low micromolar concentrations of test compounds.

Hepatic Organic Anion Transport and Biliary Excretion Model Compound

NAc-DNP-Cys serves as a benchmark mercapturate for studying sinusoidal Oatp-mediated hepatic uptake and concentrative biliary excretion. In isolated perfused rat liver models, the compound achieves 72 ± 9% single-pass extraction and a 36-fold bile-to-perfusate concentration gradient (9 mM bile concentration from 250 μM initial) [1]. The compound's minimal metabolism (<4% minor metabolites) and sodium-independent uptake make it ideal for isolating organic anion transporter function without confounding metabolic or sodium-gradient variables.

Mercapturic Acid Pathway Analytical Standard for Xenobiotic Metabolism

As the terminal metabolite accounting for 60% of administered radiocarbon in rodent DNBB metabolism studies, NAc-DNP-Cys is an essential analytical reference standard for quantifying mercapturic acid pathway flux [1]. Use as a calibrant for HPLC or LC-MS/MS methods measuring urinary mercapturates in toxicokinetic studies. The compound's bright yellow solid appearance (DNP chromophore) and solubility in methanol facilitate preparation of calibration standards [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for NAc-DNP-Cys

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.